A09-003

Description

Properties

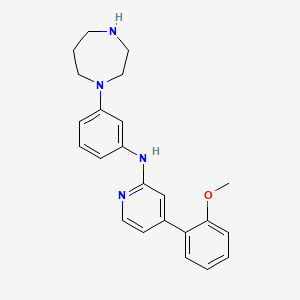

Molecular Formula |

C23H26N4O |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine |

InChI |

InChI=1S/C23H26N4O/c1-28-22-9-3-2-8-21(22)18-10-12-25-23(16-18)26-19-6-4-7-20(17-19)27-14-5-11-24-13-15-27/h2-4,6-10,12,16-17,24H,5,11,13-15H2,1H3,(H,25,26) |

InChI Key |

VPUDUHFHZJGMMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=C2)NC3=CC(=CC=C3)N4CCCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of A09-003 in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A09-003 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. In the context of Acute Myeloid Leukemia (AML), particularly in subtypes harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, this compound demonstrates significant therapeutic potential. Its mechanism of action centers on the disruption of a critical survival pathway in AML cells, leading to the induction of apoptosis. By inhibiting CDK9, this compound effectively downregulates the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a protein frequently overexpressed in AML and implicated in resistance to conventional therapies, including the BCL-2 inhibitor venetoclax. This whitepaper provides a comprehensive technical overview of the preclinical data supporting the mechanism of action of this compound in AML, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-leukemic effects through the targeted inhibition of CDK9. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II). This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation of mRNA transcripts for a cohort of short-lived proteins, including several key survival factors in cancer cells.

The primary mechanism of this compound in AML can be summarized in the following steps:

-

Direct Inhibition of CDK9: this compound binds to the ATP-binding pocket of CDK9, preventing its kinase activity.

-

Reduced RNA Polymerase II Phosphorylation: Inhibition of CDK9 leads to a decrease in the phosphorylation of RNA Pol II at serine 2 of its C-terminal domain.

-

Transcriptional Repression of Mcl-1: The hypo-phosphorylated state of RNA Pol II results in the stalling of transcriptional elongation, particularly affecting the expression of genes with short half-lives, such as MCL1.

-

Induction of Apoptosis: The subsequent reduction in the anti-apoptotic protein Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins within the leukemic cells, leading to the activation of the intrinsic apoptotic pathway and programmed cell death.

This targeted approach makes this compound particularly effective in AML cells that are dependent on high levels of Mcl-1 for their survival, a characteristic often associated with FLT3-ITD mutations.[1][2][3]

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and mechanism of action.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK9 | 16 |

IC50 value represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

While specific IC50 values for this compound in AML cell lines are not yet publicly available in the searched literature, studies indicate that its anti-proliferative effect is most pronounced in AML cell lines with FLT3-ITD mutations and high Mcl-1 expression, such as MV4-11 and Molm-14.[1][2][3] For context, other FLT3 inhibitors have demonstrated potent activity in these cell lines.

| Cell Line | Genotype | Reported IC50 for other FLT3 Inhibitors (nM) |

| MV4-11 | FLT3-ITD | 0.31 - 150 |

| Molm-14 | FLT3-ITD | 1.1 - 220 |

Data for other FLT3 inhibitors is provided for context and is not indicative of the exact IC50 of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in AML

The following diagram illustrates the core signaling pathway affected by this compound in AML cells.

Caption: this compound inhibits CDK9, leading to decreased Mcl-1 and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on AML cells.

References

A09-003: A Targeted Approach to Overcoming Resistance in Acute Myeloid Leukemia

Core Target: Cyclin-Dependent Kinase 9 (CDK9)

A09-003 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , a key transcriptional regulator. In the context of Acute Myeloid Leukemia (AML), particularly in cases resistant to conventional therapies, CDK9 has emerged as a critical therapeutic target. This compound's mechanism of action is centered on the disruption of transcriptional processes that are essential for the survival of malignant cells.

The inhibition of CDK9 by this compound leads to a cascade of downstream effects, primarily the reduction of RNA Polymerase II phosphorylation. This, in turn, suppresses the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[1] The downregulation of Mcl-1 is a crucial event, as its overexpression is a known mechanism of resistance to BCL-2 inhibitors like venetoclax in AML.[1] By targeting this resistance pathway, this compound resensitizes cancer cells to apoptosis, demonstrating significant potential both as a monotherapy and in combination with other targeted agents.[1]

Quantitative Data Summary

The efficacy of this compound as a CDK9 inhibitor has been quantified through in vitro assays. The following table summarizes the key inhibitory concentration value.

| Compound | Target | Assay Type | IC50 (nM) | Cell Lines Tested | Notes |

| This compound | CDK9 | Kinase Assay | 16 | MV4-11, Molm-14 | The inhibitory effect was particularly potent in cell lines with FLT3-ITD mutations and high Mcl-1 expression.[1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound and its downstream consequences.

Experimental Protocols

The identification and characterization of this compound as a CDK9 inhibitor would involve a series of key experiments. Below are detailed methodologies representative of those used in its preclinical evaluation.

In Vitro CDK9 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of CDK9.

-

Objective: To determine the IC50 value of this compound for CDK9.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme.

-

Kinase substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain).

-

ATP (Adenosine 5'-triphosphate).

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

This compound (dissolved in 100% DMSO).

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay).

-

384-well white opaque assay plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.

-

Add this compound dilutions to the wells of the 384-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.

-

Add the CDK9/Cyclin T1 enzyme to all wells except the negative controls.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of AML cell lines.

-

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

-

Materials:

-

AML cell lines (e.g., MV4-11, Molm-14).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Western Blot Analysis for Mcl-1 and Phospho-RNA Polymerase II

This technique is used to detect changes in the protein levels of Mcl-1 and the phosphorylation status of RNA Polymerase II following treatment with this compound.

-

Objective: To confirm the downstream effects of CDK9 inhibition by this compound.

-

Materials:

-

AML cells treated with this compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (anti-Mcl-1, anti-phospho-RNA Polymerase II, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat AML cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Experimental Workflow

The logical flow of experiments to characterize this compound is depicted in the diagram below.

References

The Discovery and Development of A09-003: A Potent CDK9 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment is continually evolving, with a pressing need for targeted therapies that can overcome resistance to existing drugs. A promising new agent in this arena is A09-003, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to CDK9 Inhibition in AML

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This process is essential for the expression of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1), which are frequently overexpressed in cancer cells and contribute to therapeutic resistance.

In AML, the dysregulation of transcriptional programs is a common feature, making CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the downregulation of key survival proteins like Mcl-1, thereby inducing apoptosis in cancer cells. This is particularly relevant in the context of resistance to BCL-2 inhibitors like venetoclax, where Mcl-1 overexpression is a known resistance mechanism.

This compound: A Novel and Potent CDK9 Inhibitor

This compound has been identified as a potent inhibitor of CDK9 with a promising preclinical profile for the treatment of AML.

In Vitro Potency and Selectivity

This compound demonstrates significant potency against CDK9 in biochemical assays. While a comprehensive selectivity panel is not yet publicly available, initial studies have focused on its functional effects in AML cell lines.

| Parameter | Value | Assay |

| IC50 (CDK9) | 16 nM[1][2] | Biochemical Kinase Assay |

Mechanism of Action

This compound exerts its anti-leukemic effects through the direct inhibition of CDK9, leading to a cascade of downstream events that culminate in apoptosis.

-

Inhibition of CDK9 Phosphorylation: this compound has been shown to reduce the phosphorylation of CDK9, indicating direct target engagement within the cell.[2]

-

Reduction of RNA Polymerase II Activity: By inhibiting CDK9, this compound decreases the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[2]

-

Downregulation of Mcl-1 Expression: A primary consequence of CDK9 inhibition by this compound is the rapid downregulation of the anti-apoptotic protein Mcl-1 at both the mRNA and protein levels.[2] This is a key mechanism for inducing apoptosis in AML cells, particularly those dependent on Mcl-1 for survival.

Mechanism of action of this compound.

Preclinical Efficacy in Acute Myeloid Leukemia

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a panel of leukemia cell lines. Notably, its efficacy is enhanced in cell lines harboring FLT3-ITD mutations, which are often associated with high Mcl-1 expression.

| Cell Line | Description | Reported Effect of this compound |

| MV4-11 | AML, FLT3-ITD positive | Potent inhibition of proliferation[2] |

| Molm-14 | AML, FLT3-ITD positive | Potent inhibition of proliferation[2] |

Induction of Apoptosis

This compound effectively induces apoptosis in AML cells. This is evidenced by increases in caspase activity and the percentage of apoptotic cells as measured by flow cytometry.

Synergy with Venetoclax

A significant finding from preclinical studies is the synergistic effect of this compound when combined with the BCL-2 inhibitor, venetoclax.[2] This is a rational combination, as the downregulation of Mcl-1 by this compound can overcome a key resistance mechanism to venetoclax. This combination leads to enhanced apoptotic cell death in AML cells.

Synergistic action of this compound and Venetoclax.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are generalized protocols for key experiments used in the evaluation of this compound.

CDK9 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on CDK9 activity. A common method is a luminescence-based assay that measures the amount of ADP produced.

Materials:

-

Recombinant human CDK9/Cyclin T1

-

Kinase substrate (e.g., a peptide derived from the Pol II CTD)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Further dilute the compound in kinase assay buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the CDK9/Cyclin T1 enzyme to the wells.

-

Initiate the reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the generated ADP using a luminescent detection reagent according to the manufacturer's protocol.

-

Calculate IC50 values from the dose-response curves.

Cell Viability Assay

This assay measures the effect of a compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Leukemia cell lines (e.g., MV4-11, Molm-14)

-

Cell culture medium

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Opaque-walled 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed leukemia cells in a 96-well plate at a predetermined density.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Mix to induce cell lysis and stabilize the luminescent signal.

-

Incubate at room temperature for a short period (e.g., 10 minutes).

-

Measure the luminescence using a plate reader.

-

Calculate GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins, such as Mcl-1 and phosphorylated forms of CDK9 and RNAPII.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-phospho-CDK9, anti-phospho-RNAPII, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis Assay Workflow.

Future Directions

The preclinical data for this compound are promising, highlighting its potential as a therapeutic agent for AML, both as a monotherapy and in combination with other targeted agents like venetoclax. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy in relevant animal models of AML. A comprehensive kinase selectivity profile will also be crucial to understand its off-target effects and potential for toxicity. The development of this compound represents an exciting advancement in the pursuit of novel, effective treatments for acute myeloid leukemia.

References

The Role of A09-003 in Mcl-1 Down-Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for many cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its overexpression is a known mechanism of resistance to various chemotherapies, including the Bcl-2 inhibitor venetoclax. Consequently, targeting Mcl-1 has emerged as a promising therapeutic strategy. A09-003, a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has been identified as a potent inducer of Mcl-1 down-regulation, leading to apoptosis in AML cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in Mcl-1 down-regulation, and details the experimental methodologies used to elucidate this function.

Core Mechanism: this compound and the CDK9-Mcl-1 Axis

This compound is a potent and selective inhibitor of CDK9, a key enzyme involved in the regulation of transcription.[1][2] CDK9 is the catalytic subunit of the positive transcription elongation factor b (p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcription elongation of a variety of genes, including those encoding for proteins with short half-lives that are critical for cancer cell survival.[3] One such protein is Mcl-1.

The mechanism by which this compound leads to Mcl-1 down-regulation is through the inhibition of CDK9. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcription elongation. This halt in transcription disproportionately affects proteins with high turnover rates, such as Mcl-1. The subsequent decrease in Mcl-1 protein levels disrupts the balance of pro- and anti-apoptotic proteins within the cancer cell, ultimately triggering programmed cell death (apoptosis).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal study on this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Parameter | Value |

| Target | Cyclin-Dependent Kinase 9 (CDK9) |

| IC50 | 16 nM |

Table 2: Cellular Activity of this compound in AML Cell Lines [1]

| Cell Line | Key Characteristics | Effect of this compound |

| MV4-11 | FLT3-ITD mutation, high Mcl-1 expression | Potent inhibition of proliferation |

| Molm-14 | FLT3-ITD mutation, high Mcl-1 expression | Potent inhibition of proliferation |

| Various other leukemia cell lines | - | Dose-dependent reduction in growth rates |

Signaling Pathway

Caption: Signaling pathway of this compound-induced Mcl-1 down-regulation and apoptosis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the study of this compound.

Cell Culture

-

Cell Lines: Human leukemia cell lines (e.g., MV4-11, Molm-14) were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9.

-

Method: A commercially available CDK9 kinase assay kit was used. The assay measures the phosphorylation of a substrate peptide by CDK9 in the presence of various concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescence-based or fluorescence-based method.

-

Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation using GraphPad Prism 5.0.

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of leukemia cell lines.

-

Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Procedure:

-

Leukemia cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), CellTiter-Glo® reagent was added to each well.

-

Luminescence was measured using a plate reader.

-

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels of Mcl-1, phosphorylated CDK9, and phosphorylated RNA Polymerase II.

-

Procedure:

-

Cells were treated with this compound for the desired time.

-

Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against Mcl-1, phospho-CDK9, phospho-RNA Polymerase II, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the effect of this compound on Mcl-1 mRNA expression.

-

Procedure:

-

Total RNA was extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA was synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR was performed using SYBR Green master mix and primers specific for Mcl-1 and a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: The relative expression of Mcl-1 mRNA was calculated using the ΔΔCt method.

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Cells were treated with this compound.

-

Cells were harvested and washed with PBS.

-

Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.

-

Experimental Workflow

Caption: A streamlined workflow of the key experiments performed to characterize this compound.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly in cases resistant to conventional therapies due to Mcl-1 overexpression. Its mechanism of action, centered on the potent and selective inhibition of CDK9, leads to the transcriptional suppression of Mcl-1, thereby inducing apoptosis in malignant cells. The synergistic effect of this compound with the Bcl-2 inhibitor venetoclax further highlights its clinical potential.[1][2] The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other CDK9 inhibitors as a novel class of anti-cancer therapeutics.

References

- 1. A new cyclin-dependent kinase-9 inhibitor this compound induces apoptosis in acute myeloid leukemia cells with reduction of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. A new cyclin-dependent kinase-9 inhibitor this compound induces apoptosis in acute myeloid leukemia cells with reduction of myeloid cell leukemia sequence-1 protein: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A09-003: A Technical Guide on its Mechanism of Action and Impact on RNA Polymerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

A09-003 is a novel and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. By selectively targeting CDK9, this compound effectively downregulates the activity of RNA polymerase II, leading to the suppression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1). This mechanism induces programmed cell death (apoptosis) in cancer cells, with particularly pronounced effects observed in Acute Myeloid Leukemia (AML), especially in subtypes harboring Fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on RNA polymerase II, and its potential as a therapeutic agent in oncology.

Introduction

The dysregulation of transcriptional processes is a hallmark of cancer. CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), plays a pivotal role in the transition from abortive to productive gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, thereby releasing it from promoter-proximal pausing. In many cancers, including AML, malignant cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 for their survival. Consequently, the inhibition of CDK9 presents a compelling therapeutic strategy. This compound has emerged as a potent and selective inhibitor of CDK9, demonstrating significant preclinical activity.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the direct inhibition of CDK9. This targeted inhibition initiates a cascade of molecular events that culminate in apoptotic cell death.

Inhibition of CDK9 and RNA Polymerase II Phosphorylation

This compound is a potent inhibitor of CDK9, with a reported half-maximal inhibitory concentration (IC50) of 16 nM.[1][2] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of its key substrates. The most critical of these is the serine 2 residue within the C-terminal domain (CTD) of the large subunit of RNA polymerase II (Rpb1). This phosphorylation event is essential for the release of paused RNA polymerase II from the promoter region of genes, allowing for transcriptional elongation to proceed.[1][3] Inhibition of this process by this compound leads to a global reduction in transcriptional elongation.

Downregulation of Mcl-1 Expression and Induction of Apoptosis

The inhibition of RNA polymerase II activity by this compound has a profound impact on the expression of genes with short mRNA half-lives. Mcl-1, a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is one such gene. The continuous transcription and translation of Mcl-1 are crucial for the survival of many cancer cells, particularly those of hematopoietic origin. By halting the transcriptional machinery, this compound leads to a rapid depletion of Mcl-1 protein levels.[1][2] The loss of Mcl-1 unleashes the pro-apoptotic Bcl-2 family members, Bak and Bax, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.

The signaling pathway can be visualized as follows:

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| CDK9 IC50 | 16 nM | [1][2] |

Table 2: Cellular Effects of this compound in Leukemia Cell Lines

| Cell Line | Genotype | Effect of this compound | Reference |

| MV4-11 | FLT3-ITD | Potent inhibition of proliferation | [1][2] |

| Molm-14 | FLT3-ITD | Potent inhibition of proliferation | [1][2] |

| Various Leukemia Cell Lines | - | Inhibition of cell proliferation | [1][2] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the effects of this compound are provided below. Please note: The specific protocols from the primary study by Sim et al. (2023) were not available in a public repository. The following are representative protocols for these types of experiments.

CDK9 Kinase Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a compound against CDK9.

Workflow Diagram:

Methodology:

-

Reagents and Materials: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, ATP, kinase assay buffer, 384-well plates, and a luminescence or fluorescence plate reader.

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

The CDK9/Cyclin T1 enzyme is added to the wells of a 384-well plate.

-

The this compound dilutions are added to the wells.

-

The reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The plate is incubated at room temperature for a defined period (e.g., 1 hour).

-

A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity.

-

The luminescence or fluorescence is measured using a plate reader.

-

The data is normalized to controls, and the IC50 value is calculated using non-linear regression analysis.

-

Western Blot Analysis for Phospho-RNA Polymerase II and Mcl-1

This protocol outlines the procedure for assessing changes in protein phosphorylation and expression levels in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: AML cell lines (e.g., MV4-11, Molm-14) are cultured to 70-80% confluency and then treated with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, Mcl-1, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using image analysis software and normalized to the loading control.

-

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation and viability of leukemia cell lines.

Methodology:

-

Cell Seeding: Leukemia cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO for 72 hours.

-

Viability Assessment: A cell viability reagent such as CellTiter-Glo® (measures ATP levels) or a resazurin-based assay is added to each well according to the manufacturer's instructions.

-

Data Acquisition: Luminescence or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Synergy Analysis with Venetoclax

This protocol outlines a method to determine if the combination of this compound and venetoclax has a synergistic anti-leukemic effect.

Methodology:

-

Experimental Design: A matrix of concentrations of this compound and venetoclax is prepared. AML cells are treated with each drug alone and in combination at various concentration ratios.

-

Cell Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is measured using a standard assay as described in section 4.3.

-

Synergy Calculation: The results are analyzed using the Chou-Talalay method to calculate a Combination Index (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

Therapeutic Potential and Future Directions

The potent and specific inhibition of CDK9 by this compound, leading to the downregulation of the critical survival protein Mcl-1, highlights its significant potential as a therapeutic agent for AML and potentially other hematological malignancies and solid tumors that are dependent on transcriptional addiction. The observed synergy with the Bcl-2 inhibitor venetoclax is particularly promising, as it suggests a rational combination strategy to overcome resistance mechanisms to single-agent therapies.[1][2]

Further preclinical studies are warranted to explore the efficacy of this compound in a broader range of cancer models and to investigate potential mechanisms of resistance. Future clinical trials will be essential to evaluate the safety, tolerability, and efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, in patients with advanced malignancies. The development of this compound represents a promising advancement in the field of targeted cancer therapy.

References

Preclinical Efficacy of A09-003: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive analysis of the preclinical data available for A09-003, a novel investigational compound. The following sections detail the in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile of this compound, supported by structured data tables, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.

In Vitro Efficacy of this compound

The initial preclinical evaluation of this compound focused on its in vitro activity across a panel of human cancer cell lines. The primary endpoint for these studies was the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.7 |

| MCF7 | Breast Adenocarcinoma | 45.1 |

| PC-3 | Prostate Adenocarcinoma | 33.6 |

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (HCT116, A549, MCF7, and PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with this compound at various concentrations (ranging from 0.1 nM to 10 µM) for 72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Data Analysis: The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

In Vivo Efficacy in Xenograft Models

To assess the in vivo anti-tumor activity of this compound, a human tumor xenograft model was established using the HCT116 colon carcinoma cell line in immunodeficient mice.

Table 2: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 58.3 |

| This compound | 25 | 82.1 |

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Six-week-old female athymic nude mice were used for the study.

-

Tumor Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): vehicle control, this compound (10 mg/kg), and this compound (25 mg/kg). Treatments were administered via intraperitoneal injection once daily for 14 days.

-

Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²) / 2.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Investigated Signaling Pathway

Preclinical evidence suggests that this compound exerts its anti-tumor effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.

Caption: Proposed mechanism of action for this compound via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound in xenograft models.

A09-003: A Novel CDK9 Inhibitor for Hematological Malignancies - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A09-003, a novel and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for its potential application in hematological malignancy research and development. This document summarizes the mechanism of action, preclinical data, and relevant clinical context of CDK9 inhibition, offering a valuable resource for scientists and drug developers in the field of oncology.

Introduction: CDK9 as a Therapeutic Target in Hematological Malignancies

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to the productive elongation of transcription. In many hematological malignancies, cancer cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1) and MYC, for their survival. Inhibition of CDK9 offers a promising therapeutic strategy by selectively downregulating the expression of these key survival proteins, thereby inducing apoptosis in cancer cells.

Preclinical Profile of this compound

This compound has been identified as a potent inhibitor of CDK9 with significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML).

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9.[1] This inhibition leads to a reduction in the phosphorylation of RNA polymerase II, which in turn suppresses the transcription of key survival genes in cancer cells. A critical downstream effector of this compound is the downregulation of Mcl-1, an anti-apoptotic protein frequently overexpressed in hematological malignancies and a key mediator of resistance to BCL-2 inhibitors like venetoclax.[1] By reducing Mcl-1 levels, this compound primes cancer cells for apoptosis.

In Vitro Efficacy

Preclinical studies have demonstrated the potent in vitro activity of this compound in AML cell lines.

| Parameter | Value | Cell Lines | Reference |

| CDK9 Inhibition (IC50) | 16 nM | N/A | [1] |

| Proliferation Inhibition | Most potent in MV4-11 and Molm-14 | Various leukemia cell lines | [1] |

Table 1: In Vitro Activity of this compound.

The enhanced potency of this compound in MV4-11 and Molm-14 cells is noteworthy, as these cell lines harbor FLT3-ITD mutations, which are associated with high Mcl-1 expression and a poor prognosis in AML.[1]

Synergistic Activity with Venetoclax

A key finding from preclinical studies is the synergistic induction of apoptosis when this compound is combined with the BCL-2 inhibitor venetoclax.[1] This synergy is attributed to the dual targeting of anti-apoptotic pathways: venetoclax inhibits BCL-2, while this compound downregulates Mcl-1. This combination has the potential to overcome venetoclax resistance mediated by Mcl-1 overexpression.

Clinical Landscape of CDK9 Inhibitors in Hematological Malignancies

While this compound is in the preclinical stage, the clinical development of other selective CDK9 inhibitors, such as SLS009 (also known as GFH009), provides a strong rationale for this therapeutic class. Recent clinical trial data for SLS009 in combination with azacitidine and venetoclax for relapsed/refractory AML have shown promising results.

| Study Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Key Findings | Reference |

| Relapsed/Refractory AML with Myelodysplastic Syndrome-Related Changes (AML-MR) after prior venetoclax-based treatment (N=35) | SLS009 + Azacitidine + Venetoclax | 46% | 29% | Median overall survival of 8.9 months in the least pretreated cohort. | [2][3] |

| Relapsed/Refractory AML (prior venetoclax treatment) | SLS009 + Azacitidine + Venetoclax | 50% (at 30mg dose) | N/A | High response rates observed, particularly in patients with myelodysplasia-related changes. | [4] |

| Relapsed/Refractory AML (N=9, 45mg safety dose) | SLS009 + Venetoclax + Azacitidine | 87.5% (antileukemic effect in evaluable patients) | 1 patient with CR | Favorable safety profile with no dose-limiting toxicities observed. | [5] |

Table 2: Clinical Trial Data for the CDK9 Inhibitor SLS009 in AML.

These clinical findings with a similar-in-class molecule underscore the therapeutic potential of CDK9 inhibitors in AML and provide a roadmap for the future clinical development of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined below. These are representative methodologies based on standard practices in the field of CDK9 inhibitor research.

CDK9 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting CDK9 kinase activity.

Methodology:

-

A recombinant human CDK9/cyclin T1 enzyme is used.

-

The assay is performed in a buffer containing ATP and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).

-

This compound is serially diluted and added to the reaction mixture.

-

The kinase reaction is initiated by the addition of the enzyme complex and incubated at 30°C for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay with ³³P-ATP or a fluorescence-based assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of hematological malignancy cell lines.

Methodology:

-

AML cell lines (e.g., MV4-11, Molm-14, OCI-AML3) are seeded in 96-well plates at an appropriate density.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

Plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Methodology:

-

AML cells are treated with this compound, venetoclax, the combination, or vehicle control for 24-48 hours.

-

Cells are harvested and washed with cold PBS.

-

Apoptosis is assessed by flow cytometry using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Annexin V-positive/PI-negative cells are quantified as early apoptotic cells, while Annexin V-positive/PI-positive cells represent late apoptotic or necrotic cells.

-

The percentage of apoptotic cells is determined for each treatment condition.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the expression and phosphorylation of target proteins.

Methodology:

-

AML cells are treated with this compound for various time points.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against phospho-CDK9, total CDK9, phospho-RNA polymerase II, Mcl-1, and a loading control (e.g., GAPDH or β-actin).

-

Membranes are then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Synergy with Venetoclax

Caption: Signaling pathway of this compound and its synergistic interaction with venetoclax.

Preclinical Evaluation Workflow for this compound

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. A new cyclin-dependent kinase-9 inhibitor this compound induces apoptosis in acute myeloid leukemia cells with reduction of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. investing.com [investing.com]

- 3. SELLAS Life Sciences Presents Positive Phase 2 Data of SLS009 in Combination with AZA/VEN in Relapsed/Refractory AML-MR at ASH 2025, Sellas Life Sciences [ir.sellaslifesciences.com]

- 4. SLS009, a CDK9 inhibitor, with azacitidine and venetoclax for R/R AML after prior venetoclax therapy | VJHemOnc [vjhemonc.com]

- 5. cancernetwork.com [cancernetwork.com]

Early-Stage Research on A09-003 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the cytotoxicity of A09-003, a novel therapeutic agent. The document focuses on its mechanism of action, cytotoxic effects on cancer cells, and the experimental protocols used in its initial evaluation.

Core Compound Profile: this compound

This compound has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Early research has centered on its potential as a therapeutic agent for Acute Myeloid Leukemia (AML), a hematological malignancy with often poor outcomes.[1][2][3]

The primary mechanism of action of this compound involves the inhibition of CDK9, which plays a crucial role in the regulation of transcription. By inhibiting CDK9, this compound effectively reduces the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of short-lived proteins that are critical for cancer cell survival. A key downstream target of this pathway is the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] The downregulation of Mcl-1 is a central event in the cytotoxic effects of this compound, leading to the induction of apoptosis in cancer cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from early-stage studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Notes |

| IC50 | 16 nM | Not specified in abstract | This value represents the half-maximal inhibitory concentration for CDK9.[1][2][3] |

Table 2: Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Key Characteristics | Cytotoxic Effect | Notes |

| MV4-11 | FLT3-ITD mutation, high Mcl-1 expression | Potent inhibition of proliferation | This compound demonstrated significant activity in this cell line.[1][2][3] |

| Molm-14 | FLT3-ITD mutation, high Mcl-1 expression | Potent inhibition of proliferation | This compound showed strong effects against this cell line.[1][2][3] |

Table 3: Synergistic Effects of this compound

| Combination Agent | Effect | Cell Lines | Notes |

| Venetoclax | Synergistic induction of apoptosis | Not specified in abstract | This combination shows promise for enhanced therapeutic efficacy in AML.[1][2][3] |

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. The following are representative protocols for the types of assays mentioned in the research abstracts.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Leukemia cell lines (e.g., MV4-11, Molm-14)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (in a suitable solvent like DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as p-CDK9, Mcl-1, and RNA polymerase II.

Materials:

-

Leukemia cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-CDK9, anti-Mcl-1, anti-RNA Pol II, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits CDK9, preventing RNA Pol II-mediated Mcl-1 transcription, leading to apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity from cell treatment to data analysis.

References

Understanding the Pharmacodynamics of A09-003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A09-003 is a novel and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its application in Acute Myeloid Leukemia (AML). This compound demonstrates significant anti-leukemic activity by inducing apoptosis through the downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1). Furthermore, this compound exhibits a synergistic effect when used in combination with the BCL-2 inhibitor, venetoclax. This guide details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Pharmacodynamic Profile of this compound

This compound is a highly potent inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1. This targeted depletion of Mcl-1 disrupts the survival mechanisms of cancer cells, leading to the induction of apoptosis. This mechanism of action is particularly relevant in hematological malignancies such as AML, where overexpression of Mcl-1 is a known resistance factor to other therapies, including the BCL-2 inhibitor venetoclax.

Quantitative Data

The inhibitory activity of this compound has been characterized through biochemical assays. The following tables summarize the available quantitative data for this compound and provide context with data from other known CDK9 inhibitors.

Table 1: Biochemical Inhibitory Activity of this compound

| Compound | Target | IC₅₀ (nM) |

| This compound | CDK9 | 16[1][2] |

Table 2: Representative Anti-proliferative Activity of CDK9 Inhibitors in AML Cell Lines

Specific anti-proliferative IC₅₀ values for this compound in different AML cell lines are not publicly available. The following data for other CDK9 inhibitors are provided for context.

| Cell Line | CDK9 Inhibitor | IC₅₀ (nM) |

| MV4-11 | Dinaciclib | 6.3[3] |

| MOLM-13 | Palbociclib | 200[4] |

| THP-1 | Dinaciclib | Not specified, but dose-dependent decrease in viability observed[3] |

| U937 | Voruciclib | Not specified, but apoptosis induced[5] |

| OCI-AML3 | Voruciclib | Not specified, but apoptosis induced[5] |

Signaling Pathway of this compound

This compound exerts its pro-apoptotic effects by intervening in the transcriptional regulation of key survival proteins. The primary pathway involves the inhibition of CDK9, leading to a cascade of events that culminate in programmed cell death.

Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent Mcl-1 transcription, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

CDK9 Kinase Activity Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against CDK9.

Caption: Workflow for determining the in vitro inhibitory activity of this compound against CDK9.

Methodology:

-

Preparation of Reagents:

-

Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

-

Further dilute the this compound series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration should not exceed 1%.

-

Prepare a 4x solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer.

-

Prepare a 2x solution of the kinase substrate (e.g., a generic CDK substrate peptide) and ATP (e.g., 10 µM) in kinase assay buffer.

-

-

Assay Procedure:

-

To the wells of a 384-well plate, add 2.5 µL of the 4x this compound dilutions. Include positive controls (DMSO vehicle) and negative controls (no enzyme).

-

Initiate the kinase reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the negative controls.

-

Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average signal from the negative control wells from all other measurements.

-

Calculate the percent inhibition for each this compound concentration relative to the positive controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of AML cell lines.

Methodology:

-

Cell Culture:

-

Culture AML cell lines (e.g., MV4-11, Molm-14) in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of approximately 12,000 cells per well.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with varying concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value for cell proliferation inhibition by plotting the percentage of viability against the log of the this compound concentration.

-

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8]

Caption: Workflow for the detection and quantification of apoptosis in this compound-treated AML cells.

Methodology:

-

Cell Treatment:

-

Treat AML cells with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Add Propidium Iodide (PI) staining solution.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and gating.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Viable cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

-

Western Blot Analysis

This protocol is for the detection of changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat AML cells with this compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

-

Synergistic Activity with Venetoclax

A significant finding in the pharmacodynamic profile of this compound is its synergistic induction of apoptosis in AML cells when combined with the BCL-2 inhibitor, venetoclax.[1][2] Mcl-1 is a known mediator of resistance to venetoclax. By downregulating Mcl-1, this compound sensitizes AML cells to the pro-apoptotic effects of venetoclax, suggesting a promising combination therapy strategy.

Conclusion

This compound is a potent and selective CDK9 inhibitor with a clear mechanism of action that involves the suppression of Mcl-1 transcription, leading to apoptosis in AML cells. Its synergistic activity with venetoclax further highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel targeted therapies for AML and other hematological malignancies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 Inhibitors in AML - General Program - CDK9i in AML | Decera Clinical Education [deceraclinical.com]

- 4. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. benchchem.com [benchchem.com]

A09-003: A Novel CDK9 Inhibitor for Overcoming Venetoclax Resistance in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of the BCL-2 inhibitor venetoclax has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML). However, both intrinsic and acquired resistance, often mediated by the overexpression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), remains a critical clinical challenge. This technical guide details the preclinical evidence supporting A09-003 , a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), as a promising therapeutic strategy to counteract venetoclax resistance. This compound effectively downregulates Mcl-1 expression by inhibiting CDK9-mediated transcriptional elongation, thereby re-sensitizing AML cells to venetoclax-induced apoptosis. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways associated with this compound.

Introduction: The Challenge of Venetoclax Resistance in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Venetoclax, a BH3-mimetic that selectively inhibits the anti-apoptotic protein BCL-2, has transformed the therapeutic landscape for AML, particularly for patients ineligible for intensive chemotherapy.[1][3] Venetoclax sequesters BCL-2, releasing pro-apoptotic proteins and triggering apoptosis in leukemic cells.[1]

However, the efficacy of venetoclax monotherapy can be limited by resistance mechanisms.[1] A primary driver of this resistance is the upregulation of other anti-apoptotic BCL-2 family members, most notably Mcl-1.[1][2] Mcl-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of BCL-2 and preventing apoptosis. High Mcl-1 expression, often associated with mutations such as Fms-like tyrosine kinase 3 internal tandem duplication (FLT-3 ITD), is a key factor in the low efficacy of venetoclax in certain AML subtypes.[1][4] Therefore, targeting Mcl-1 has emerged as a rational strategy to overcome venetoclax resistance.

This compound: A Potent CDK9 Inhibitor Targeting Mcl-1

This compound is a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of short-lived mRNAs of key survival proteins, including Mcl-1.[5][6]

By inhibiting CDK9, this compound effectively suppresses the transcription of Mcl-1, leading to a reduction in its protein levels.[1][2] This targeted downregulation of Mcl-1 disrupts the survival signaling in venetoclax-resistant AML cells and restores their sensitivity to apoptosis.

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated through its potent inhibition of CDK9 and its profound anti-leukemic activity, both as a single agent and in combination with venetoclax.

| Parameter | Value | Reference |

| Target | Cyclin-Dependent Kinase 9 (CDK9) | [1][2] |

| IC50 (CDK9) | 16 nM | [1][7] |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | Key Features | This compound Potency | Reference |

| MV4-11 | FLT-3 ITD, High Mcl-1 | Most Potent | [1][2] |

| Molm-14 | FLT-3 ITD, High Mcl-1 | Most Potent | [1][2] |

Table 3: Synergistic Apoptosis with Venetoclax Combination

| Cell Type | Treatment | Outcome | Reference |

| AML Cell Lines | This compound + Venetoclax | Synergistic induction of apoptotic cell death | [1][2] |

Signaling Pathways and Mechanism of Action

The mechanism by which this compound overcomes venetoclax resistance is centered on the inhibition of the CDK9-Mcl-1 axis. The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic activity.

Caption: this compound inhibits CDK9, leading to reduced Mcl-1 transcription and sensitizing cells to venetoclax.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in overcoming venetoclax resistance.

Cell Viability Assay